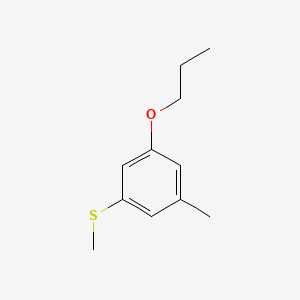
Methyl(3-methyl-5-propoxyphenyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(3-methyl-5-propoxyphenyl)sulfane is an organic compound with the molecular formula C11H16OS and a molecular weight of 196.31 g/mol It is characterized by the presence of a sulfane group attached to a phenyl ring, which is further substituted with a methyl group and a propoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(3-methyl-5-propoxyphenyl)sulfane typically involves the reaction of 3-methyl-5-propoxyphenyl halide with a methyl sulfide source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Methyl(3-methyl-5-propoxyphenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl(3-methyl-5-propoxyphenyl)sulfane involves its interaction with molecular targets through its sulfane group. This group can participate in redox reactions, forming reactive intermediates that can interact with biological molecules. The phenyl ring allows for further functionalization, enabling the compound to engage in various biochemical pathways .
Comparación Con Compuestos Similares
- Methyl(3-methyl-5-ethoxyphenyl)sulfane
- Methyl(3-methyl-5-butoxyphenyl)sulfane
- Methyl(3-methyl-5-methoxyphenyl)sulfane
Comparison: Methyl(3-methyl-5-propoxyphenyl)sulfane is unique due to the presence of the propoxy group, which imparts distinct chemical properties compared to its analogs with different alkoxy groups. The length and branching of the alkoxy group can influence the compound’s reactivity, solubility, and interaction with other molecules .
Propiedades
Fórmula molecular |
C11H16OS |
|---|---|
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
1-methyl-3-methylsulfanyl-5-propoxybenzene |
InChI |
InChI=1S/C11H16OS/c1-4-5-12-10-6-9(2)7-11(8-10)13-3/h6-8H,4-5H2,1-3H3 |
Clave InChI |
NKVXXHBZHUDMEI-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=CC(=C1)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


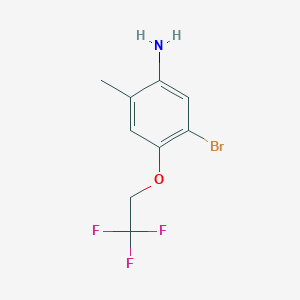
![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B14763298.png)
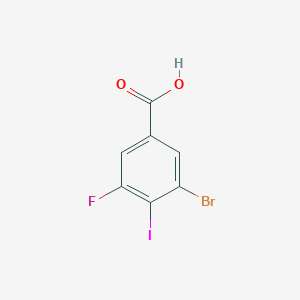
![2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)
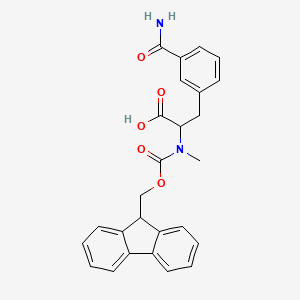
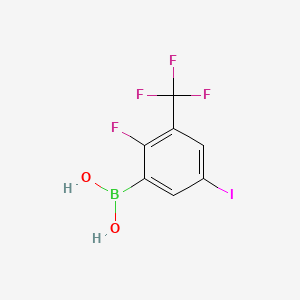



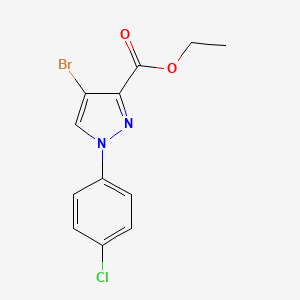
![Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-](/img/structure/B14763370.png)

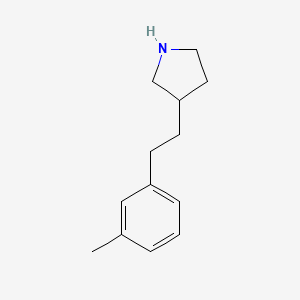
![(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763400.png)
